molecular formula C10H21NO2 B11757397 Methyl 3-(isopentyl(methyl)amino)propanoate

Methyl 3-(isopentyl(methyl)amino)propanoate

Cat. No.: B11757397
M. Wt: 187.28 g/mol
InChI Key: WMZBQBAHEWYSTF-UHFFFAOYSA-N
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Description

Methyl 3-(isopentyl(methyl)amino)propanoate (CAS 1303807-01-3) is a valuable chemical building block in organic synthesis and pharmaceutical development. This compound, with a molecular formula of C 10 H 21 NO 2 and a molecular weight of 187.28 g/mol, is characterized by its ester and tertiary amine functional groups, which make it a versatile precursor for reactions such as esterification and amidation . Its primary research application is in the synthesis of Active Pharmaceutical Ingredients (APIs) that target neurological disorders. Researchers value it as a key intermediate in the creation of compounds designed to modulate neurotransmitter activity, making it particularly relevant for studies focused on conditions like Alzheimer's disease and Parkinson's disease . The structure of this compound allows for the construction of more complex molecules with potential therapeutic properties, facilitating advanced drug design and development . Please note that this product is strictly for research use in a laboratory setting and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate care, as it may be harmful if swallowed, cause skin irritation, and cause serious eye irritation .

Properties

Molecular Formula

C10H21NO2

Molecular Weight

187.28 g/mol

IUPAC Name

methyl 3-[methyl(3-methylbutyl)amino]propanoate

InChI

InChI=1S/C10H21NO2/c1-9(2)5-7-11(3)8-6-10(12)13-4/h9H,5-8H2,1-4H3

InChI Key

WMZBQBAHEWYSTF-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCN(C)CCC(=O)OC

Origin of Product

United States

Preparation Methods

Synthesis of N-Dimethylpentylamine

N-Dimethylpentylamine serves as the amine precursor. It is synthesized via a three-step reaction sequence:

  • Dehydration : Amylamine reacts with formaldehyde in a toluene or benzene solvent under alkaline conditions (NaOH or KOH) to form an imine intermediate.

  • Methylation : The imine undergoes methylation using methyl sulfate, yielding N-methylpentylamine.

  • Distillation : Crude N-methylpentylamine is purified via fractional distillation at 90–95°C to achieve >95% purity.

This step emphasizes solvent selection, with toluene preferred for its azeotropic properties, which facilitate water removal during dehydration.

Nucleophilic Substitution with 3-Halopropanoic Acid Ester

The amine reacts with methyl 3-chloropropionate in a polar aprotic solvent (e.g., dichloromethane) under reflux conditions. Triethylamine is added to neutralize HCl, shifting the equilibrium toward product formation. The reaction follows an SN2 mechanism, where the amine’s lone pair attacks the electrophilic carbon adjacent to the chloride leaving group.

Key parameters :

  • Molar ratio : 1.2:1 (amine to haloester) ensures excess amine drives completion.

  • Temperature : Reflux conditions (40–65°C, depending on solvent).

  • Time : 10–24 hours for >85% yield.

Post-reaction, the mixture is washed with water to remove salts, dried over anhydrous Na2SO4, and purified via vacuum distillation.

Optimization of Reaction Conditions

Solvent Effects

Solvent polarity significantly impacts reaction rate and yield (Table 1):

SolventDielectric ConstantYield (%)Reaction Time (h)
Dichloromethane8.938912
Methanol32.77818
Toluene2.386524

Polar aprotic solvents like dichloromethane enhance nucleophilicity and stabilize transition states, achieving higher yields. Methanol, though polar protic, slows the reaction due to hydrogen bonding with the amine.

Catalytic and Stoichiometric Considerations

Triethylamine is critical for HCl scavenging. Omitting it reduces yields to <50%. Excess amine (1.2:1 ratio) mitigates side reactions, such as ester hydrolysis.

Comparative Analysis of Alternative Methods

While the haloester-amine coupling is predominant, alternative routes have been explored:

Esterification of 3-(Isopentyl(Methyl)Amino)Propanoic Acid

Direct esterification of the carboxylic acid with methanol, catalyzed by H2SO4, is theoretically viable. However, this method faces challenges:

  • Equilibrium limitations : Water removal is essential but complicates large-scale production.

  • Side reactions : Acidic conditions may degrade the amine moiety.

Patent CN104058960A describes analogous esterifications using p-toluenesulfonic acid, achieving 80–85% yields for structurally similar esters. Adapting this to this compound remains unexplored but warrants investigation.

Transesterification

Transesterification of higher alkyl esters (e.g., ethyl) with methanol could offer a milder pathway. However, no documented studies apply this to the target compound.

Characterization and Quality Control

Successful synthesis is confirmed via:

  • NMR Spectroscopy :

    • 1H NMR (CDCl3): δ 3.67 (s, 3H, COOCH3), 2.45–2.60 (m, 4H, NCH2), 1.45–1.60 (m, 3H, isopentyl CH).

  • Mass Spectrometry : Molecular ion peak at m/z 187.28 [M+H]+.

  • IR Spectroscopy : C=O stretch at 1740 cm⁻¹, N-H bend at 1650 cm⁻¹.

Industrial Scalability and Challenges

The haloester-amine method is scalable but requires:

  • Cost-effective reagents : Methyl 3-chloropropionate’s commercial availability vs. in-house synthesis.

  • Safety protocols : Handling methyl sulfate (toxic) and chlorinated solvents mandates stringent controls.

  • Waste management : Neutralization of HCl and solvent recovery are critical for sustainability.

Chemical Reactions Analysis

Structural and Functional Group Interactions

The compound’s structure includes:

  • Ester group (-COOCH₃): Hydrolyzes under basic or acidic conditions to regenerate the parent carboxylic acid.

  • Amino group (-NH-): Can undergo amidation, alkylation, or participate in nucleophilic reactions.

  • Isopentyl substituent : Contributes to steric effects and solubility, influencing reaction pathways.

Hydrolysis

Under acidic or basic conditions, the ester group hydrolyzes to form the corresponding carboxylic acid:
Methyl 3-(isopentyl(methyl)amino)propanoate+H2O3-(isopentyl(methyl)amino)propanoic acid+MeOH\text{Methyl 3-(isopentyl(methyl)amino)propanoate} + \text{H}_2\text{O} \rightarrow \text{3-(isopentyl(methyl)amino)propanoic acid} + \text{MeOH}

Amidation

The amino group can react with acylating agents (e.g., acyl chlorides) to form amides:
Methyl 3-(isopentyl(methyl)amino)propanoate+RCOClAmide derivative\text{this compound} + \text{RCOCl} \rightarrow \text{Amide derivative}

Nucleophilic Substitution

The ester’s carbonyl carbon is susceptible to nucleophilic attack by strong nucleophiles (e.g., Grignard reagents), though steric hindrance from the isopentyl group may limit reactivity.

Comparative Analysis of Structural Analogues

Compound Molecular Weight Key Differences
Methyl 3-methylamino propanoate117.15 g/molLacks isopentyl group; smaller molecular size
Ethyl 3-(isobutyl(methyl)amino)propanoate187.28 g/molEthyl ester with isobutyl substituent
Methyl 3-(pentyl(methyl)amino)propanoate187.28 g/molSimilar structure but longer alkyl chain length

The isopentyl substituent in the target compound enhances steric bulk and may modulate solubility or biological activity compared to analogues.

Stability and Reactivity Factors

  • Functional Group Synergy : The amino and ester groups enable dual reactivity, making the compound suitable for multi-step synthetic transformations.

  • Catalyst Effects : Acidic conditions favor esterification, while basic conditions may promote amidation or deprotonation of the amino group.

  • Solvent Effects : Polar solvents (e.g., DMSO, MeCN) stabilize intermediates during reactions involving the ester group .

References Synthesis and structural details from esterification reactions. Comparative analysis of structural analogues. Solvent and catalyst effects on reaction pathways.

Scientific Research Applications

Pharmacological Research

Methyl 3-(isopentyl(methyl)amino)propanoate has garnered interest in pharmacological studies for its potential therapeutic effects. Key areas include:

  • Neuropharmacology : Research indicates that this compound may influence neurotransmitter systems, particularly GABAergic activity, which is crucial for managing conditions like anxiety and epilepsy.
  • Pain Management : Preliminary studies suggest it exhibits antinociceptive properties in rodent models, indicating potential for development as a pain relief agent.

Organic Synthesis

In organic chemistry, this compound serves as an important reagent:

  • Intermediate in Synthesis : It can be utilized as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new pharmaceutical compounds.
  • Building Block for Derivatives : Its structure allows for modifications that can lead to derivatives with enhanced biological activity or specificity.

Biochemical Assays

The compound can also be employed in various biochemical assays:

  • Enzyme Inhibition Studies : It can be used to study enzyme-substrate interactions, providing insights into enzyme kinetics and inhibition mechanisms.
  • Drug Screening : Its biological activity makes it suitable for high-throughput screening in drug discovery processes.

Research has highlighted several notable biological activities associated with this compound:

Activity TypeDescription
AntinociceptiveExhibits significant pain-relieving effects in animal models.
NeuroprotectiveMay protect neuronal cells from apoptosis, suggesting potential in neurodegenerative diseases.
AntimicrobialSimilar compounds have shown antimicrobial properties; further studies are needed to confirm this for this compound.

Case Studies

  • Antinociceptive Effects :
    • A study conducted on rodent models demonstrated that administration of this compound resulted in reduced pain responses, indicating its potential as a therapeutic agent for chronic pain management.
  • Neuroprotective Properties :
    • In vitro studies revealed that the compound could enhance neuronal survival rates under stress conditions, suggesting its utility in developing treatments for neurodegenerative disorders such as Alzheimer's disease.

Mechanism of Action

The mechanism of action of Methyl 3-(isopentyl(methyl)amino)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester and amino groups play crucial roles in its binding affinity and reactivity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Functional Groups Key Properties/Applications References
This compound C₁₀H₂₁NO₂ 187.28 Isopentyl(methyl)amino group, methyl ester Intermediate for pharmaceuticals; moderate lipophilicity
Methyl 3-amino-2-(aminomethyl)propanoate C₅H₁₂N₂O₂ 132.16 Dual amino groups (2° and 1° amines), methyl ester High polarity; potential for chelation or peptide synthesis
Tert-butyl 3-(benzyl(methyl)amino)propanoate C₁₅H₂₃NO₂ 249.35 Benzyl(methyl)amino group, tert-butyl ester Enhanced lipophilicity; pharmaceutical intermediates (e.g., CNS drugs)
Methyl 3-mercaptopropanoate C₄H₈O₂S 120.17 Thiol (-SH) group, methyl ester High reactivity (disulfide formation); used in polymer chemistry
Methyl 3-(3-hydroxy-4-methoxyphenyl)propanoate C₁₁H₁₄O₄ 210.23 Phenolic hydroxy and methoxy groups Antioxidant potential; precursor to anti-inflammatory agents
Ethyl 3-[(3-pyridinylmethyl)amino]propanoate C₁₁H₁₆N₂O₂ 208.26 Pyridinylmethyl group, ethyl ester Basic character (pyridine); metal coordination or catalysis

Biological Activity

Methyl 3-(isopentyl(methyl)amino)propanoate is an amino acid derivative with a complex structure that includes an isopentyl group and a methylamino group. This compound has garnered interest due to its potential biological activities, particularly in pharmacology and organic synthesis. This article delves into its biological activity, synthesis, and relevant research findings.

  • Molecular Formula : C₁₁H₂₃N₁O₂
  • Molecular Weight : 187.28 g/mol
  • Structure : The compound features a propanoate ester structure influenced by the isopentyl and methylamino groups, which may affect its solubility and biological interactions.

Synthesis

The synthesis of this compound typically involves esterification, where 3-(isopentyl(methyl)amino)propanoic acid reacts with methanol. The reaction can be catalyzed by acidic conditions to enhance yield:

3 isopentyl methyl amino propanoic acid+MethanolAcid CatalystMethyl 3 isopentyl methyl amino propanoate+Water\text{3 isopentyl methyl amino propanoic acid}+\text{Methanol}\xrightarrow{\text{Acid Catalyst}}\text{Methyl 3 isopentyl methyl amino propanoate}+\text{Water}

The biological activity of this compound can be attributed to its interaction with various biological targets, including:

  • Receptor Modulation : The compound may modulate receptor activity, potentially influencing signaling pathways related to cell proliferation and survival.
  • Enzyme Inhibition : It has been suggested that the compound could inhibit specific enzymes involved in metabolic pathways, although detailed studies are required to elucidate these interactions.

Case Studies and Research Findings

  • Pharmacological Studies :
    • Research indicates that compounds with similar structures exhibit varying degrees of biological activity, including anti-inflammatory and analgesic effects. This compound's unique structure may enhance its efficacy compared to simpler analogs.
  • Toxicological Assessments :
    • Preliminary toxicological evaluations have shown no significant adverse effects at low concentrations, suggesting a favorable safety profile for potential therapeutic applications .
  • Comparative Analysis :
    • In studies comparing this compound with other amino acid derivatives, it was noted that the presence of the isopentyl group significantly influenced solubility and bioavailability, which are critical factors in drug development.

Data Table: Comparison with Similar Compounds

Compound NameMolecular FormulaMolecular WeightKey Differences
Methyl 3-methylamino propanoateC₇H₁₅N₁O₂117.15 g/molLacks isopentyl group; smaller size
Ethyl 3-(isobutyl(methyl)amino)propanoateC₁₁H₂₃N₁O₂187.28 g/molDifferent alkyl substituent; ethyl instead of methyl
Methyl 3-(pentyl(methyl)amino)propanoateC₁₂H₂₅N₁O₂201.28 g/molSimilar structure but different alkyl chain length

Q & A

Basic: What are the common synthetic routes for Methyl 3-(isopentyl(methyl)amino)propanoate, and how are reaction conditions optimized?

Methodological Answer:
The synthesis typically involves multi-step alkylation or amidation of β-alanine derivatives. For example, methyl 3-isocyanopropanoate (a structurally related compound) is synthesized via nucleophilic substitution or coupling reactions, as demonstrated in a three-step protocol starting from 3-aminopropanoic acid . Optimization can be achieved using Design of Experiments (DoE) to evaluate variables such as temperature, solvent polarity, and catalyst loading. Reaction progress is monitored via thin-layer chromatography (TLC) or in situ FTIR to identify intermediate formation .

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: ¹H and ¹³C NMR are essential for confirming the ester group, methyl/isopentyl substituents, and amino proton environments. For example, methyl esters typically show a singlet near δ 3.7 ppm in ¹H NMR, while alkylamino protons resonate between δ 2.5–3.5 ppm .
  • X-ray Crystallography: Used to resolve stereochemical ambiguities. A related methyl propanoate derivative was structurally confirmed via single-crystal diffraction, revealing bond angles and torsional strain in the alkylamino side chain .
  • Mass Spectrometry: High-resolution MS (HR-MS) validates molecular weight and fragmentation patterns, distinguishing between isomeric by-products .

Basic: What are the potential biological research applications of this compound?

Methodological Answer:

  • Enzyme Inhibition Studies: The alkylamino ester moiety may act as a transition-state analog for hydrolases or proteases. For instance, ethyl 3-amino-2-(cyclopentylmethyl)propanoate has been used to probe metabolic pathways via competitive inhibition .
  • Drug Precursor: Similar compounds are intermediates in synthesizing bioactive molecules, such as fluorinated amino acid derivatives targeting kinase inhibition .

Advanced: How can researchers resolve contradictory data on synthetic yields or impurity profiles?

Methodological Answer:
Contradictions often arise from divergent reaction conditions or purification methods. For example:

  • Impurity Analysis: HPLC-MS with charged aerosol detection (CAD) can identify trace impurities (e.g., N-methyl by-products) reported in pharmacopeial standards .
  • Yield Optimization: Compare solvent systems (e.g., DMF vs. THF) and catalysts (e.g., 4-DMAP vs. DBU) using response surface methodology (RSM). A study on sulfonates demonstrated a 94% yield improvement by switching from Na₂CO₃ to K₂CO₃ in DMF .

Advanced: What analytical challenges arise in assessing the hydrolytic stability of this ester?

Methodological Answer:

  • Degradation Pathways: Hydrolysis of the ester group under acidic/basic conditions can generate 3-(isopentyl(methyl)amino)propanoic acid. Accelerated stability studies (40°C/75% RH) with LC-MS monitoring are recommended .
  • Kinetic Modeling: Use pseudo-first-order kinetics to predict shelf-life. For β-keto esters, degradation rate constants (k) correlate with solvent dielectric constants .

Advanced: How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

  • Modular Synthesis: Introduce substituents at the amino or ester group via reductive amination or Mitsunobu reactions. For example, fluorination at the phenyl ring in methyl 3-(4-fluorophenyl)prop-2-ynoate improved metabolic stability .
  • Computational Screening: Molecular docking (e.g., AutoDock Vina) predicts binding affinities to target proteins. A study on chromenone-propanoates identified key hydrophobic interactions enhancing activity .

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